8-Hydroxy-p-menthan-3-one

CAS No.: 3304-24-3

Cat. No.: VC17040396

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3304-24-3 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

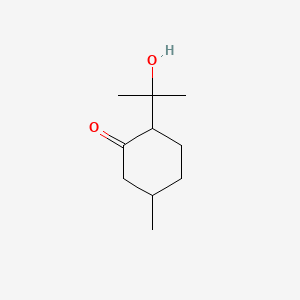

| IUPAC Name | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |

| Standard InChI | InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 |

| Standard InChI Key | QNZZGEDTDYWNFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(=O)C1)C(C)(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Spectral Properties

8-Hydroxy-p-menthan-3-one possesses a bicyclic monoterpene backbone with a hydroxyl group at position 8 and a ketone at position 3 (Figure 1). Its IUPAC name, 8-hydroxy-p-menthan-3-one, reflects this substitution pattern . Key spectral data include:

-

Molecular Formula:

-

Kovats Retention Index (RI): 1231 on a non-polar OV-101 column under nitrogen flow .

The compound’s stereochemistry influences its reactivity and biological activity, though specific configurations require further clarification.

Synthesis Pathways and Mechanistic Insights

Acid-Catalyzed Cyclization of Citronellal

A prominent synthesis route involves the acid-catalyzed cyclization of citronellal, a monoterpene aldehyde. Under acidic conditions (e.g., sulfuric acid), citronellal undergoes intramolecular cyclization to form isopulegol intermediates, which are subsequently oxidized to yield 8-hydroxy-p-menthan-3-one . Optimized conditions (80–85°C, 30-minute reaction time) achieve conversions exceeding 90%, with acetal byproducts minimized at lower aqueous/organic phase ratios .

Table 1: Optimal Conditions for Citronellal Cyclization

| Parameter | Value |

|---|---|

| Temperature | 80–85°C |

| Catalyst (H₂SO₄) | 5–10 wt% |

| Reaction Time | 8–30 minutes |

| Aqueous/Organic Ratio | 1:2 |

Oxidation of Menthone Derivatives

Alternative routes involve the oxidation of menthone or isopulegol. For example, oxidation of menthene diols in acidic media yields 8-hydroxy-p-menthan-3-one via intermediate hydroxymenthones. This pathway is less efficient than citronellal cyclization but offers flexibility in derivative synthesis.

Natural Occurrence and Extraction

Essential Oil Constituent

8-Hydroxy-p-menthan-3-one is a minor component in the essential oils of Mentha pulegium and Hesperozygis ringens, often coexisting with pulegone and menthofuran . Gas chromatography-mass spectrometry (GC-MS) analyses of pennyroyal oil typically report concentrations below 5%, though variations depend on plant genotype and extraction methods .

Table 2: Natural Sources of 8-Hydroxy-p-menthan-3-one

| Plant Species | Part Used | Concentration (%) |

|---|---|---|

| Mentha pulegium | Leaves | 1.2–4.8 |

| Nepeta tenuifolia | Aerial | 0.5–1.7 |

Industrial and Pharmaceutical Applications

Flavor and Fragrance Industry

The compound’s mint-like aroma makes it valuable in perfumery and food flavoring. Its stability under high-temperature conditions (e.g., in baked goods) surpasses that of pulegone, a related terpene with toxicity concerns.

Antimicrobial and Antioxidant Activities

Preliminary studies demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 128 µg/mL) and Candida albicans (MIC: 256 µg/mL). Its antioxidant capacity, measured via DPPH radical scavenging, shows an IC₅₀ of 45 µM, comparable to α-tocopherol.

Challenges and Future Directions

Scalability of Synthesis

While batch reactors achieve high yields, transitioning to continuous-flow systems could enhance productivity. Key challenges include maintaining phase mixing and catalyst efficiency under flow conditions .

Toxicological Profiling

Despite its structural similarity to pulegone, 8-hydroxy-p-menthan-3-one’s toxicity remains underexplored. Acute oral toxicity studies in rodents (LD₅₀ > 2,000 mg/kg) suggest low risk, but chronic exposure data are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume